2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol typically involves the condensation of thiophene derivatives with pyrazole derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the aforementioned reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which have similar thiophene frameworks and exhibit various pharmacological properties.
Pyrazole derivatives: Such as celecoxib and rimonabant, which are known for their anti-inflammatory and anti-obesity effects, respectively.
Uniqueness
2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is unique due to its combined thiophene and pyrazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3OS |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(4-amino-5-thiophen-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H11N3OS/c10-7-6-11-12(3-4-13)9(7)8-2-1-5-14-8/h1-2,5-6,13H,3-4,10H2 |
InChI Key |
HCQCCPLBNOFXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2CCO)N |
Origin of Product |
United States |
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